Imipramine maleate

Description

Historical Context of Tricyclic Antidepressant Research

The emergence of tricyclic antidepressants in the mid-20th century marked a pivotal moment in the treatment and conceptualization of depression. numberanalytics.com Prior to their introduction, therapeutic options were limited and often carried significant risks. The development of TCAs, beginning with imipramine (B1671792), ushered in a new era of pharmacotherapy for depression. numberanalytics.comnih.gov

The journey of imipramine began in the early 1950s when the Swiss pharmaceutical company Geigy synthesized the compound, designated G22355. psychologytoday.compsychiatryonline.org Initially, based on its structural similarity to chlorpromazine, it was investigated for antipsychotic properties. wikipedia.orgresearchgate.net However, trials in patients with psychosis proved it to be ineffective for that purpose. wikipedia.orgpsychiatryonline.org

A significant breakthrough occurred when Swiss psychiatrist Roland Kuhn observed that the compound had a mood-elevating effect in patients with depression. numberanalytics.compsychiatryonline.org Kuhn's meticulous clinical observations, conducted in a remote Swiss hospital, revealed that imipramine was particularly effective for what was then termed "endogenous depression," characterized by vital sadness and psychomotor retardation. psychiatryonline.orgnih.gov Despite the prevailing skepticism that a chemical substance could alleviate depression, Kuhn's findings were presented in 1957 and the drug was marketed as Tofranil. nih.govpsychologytoday.compsychiatryonline.org

This serendipitous discovery established imipramine as the very first tricyclic antidepressant. wikipedia.orgcambridge.org Its three-ring chemical structure became the namesake for an entire class of drugs. wikipedia.org Subsequently, imipramine served as the prototypical compound, or blueprint, for the development of other TCAs, as pharmaceutical companies began modifying its structure to create new antidepressant agents like amitriptyline (B1667244) and desipramine (B1205290). wikipedia.orgpsychologytoday.comcambridge.org

The discovery of imipramine's clinical efficacy spurred intensive research into its mechanism of action. Early pharmacological studies in the late 1950s and 1960s were crucial in developing the first major neurochemical theory of depression. psychologytoday.comcambridge.org Researchers discovered that imipramine's primary action was to block the presynaptic reuptake of monoamine neurotransmitters, particularly norepinephrine (B1679862) and serotonin (B10506), thereby increasing their availability in the synaptic cleft. nih.govnih.govbritannica.com Its active metabolite, desipramine, was found to be a more potent inhibitor of norepinephrine reuptake. chemicalbook.comnih.gov

This mechanism stood in contrast to that of the other main class of antidepressants at the time, the monoamine oxidase inhibitors (MAOIs), which increased monoamine levels by preventing their enzymatic breakdown. nih.govbritannica.com The convergent action of these two distinct classes of drugs on monoamine systems provided strong evidence for their role in mood regulation. nih.gov These initial findings directly led to the formulation of the biogenic amine hypothesis of depression, which became the dominant theoretical framework for decades. psychologytoday.comresearchgate.net

Re-analysis of the earliest controlled trials of imipramine highlights its substantial effect size in initial studies.

| Study Period | Number of Trials Analyzed | Key Finding | Number Needed to Treat (NNT) | Conclusion |

| 1959-1965 | 18 | Pooled drug/placebo response rate-ratio of 2.17. nih.gov | 3.1 nih.gov | Responses to imipramine in its earliest trials were significantly larger than in more recent antidepressant trials. nih.gov |

This table summarizes findings from a meta-analytic re-analysis of early imipramine trials, illustrating the compound's initial observed efficacy.

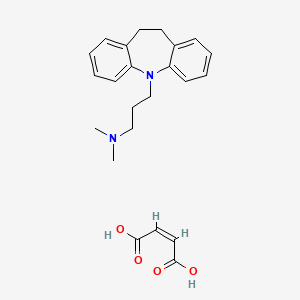

Structure

3D Structure of Parent

Properties

CAS No. |

93980-91-7 |

|---|---|

Molecular Formula |

C23H28N2O4 |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C19H24N2.C4H4O4/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;5-3(6)1-2-4(7)8/h3-6,8-11H,7,12-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

LQGZMKDJRWNKAR-BTJKTKAUSA-N |

Isomeric SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action: Preclinical Investigations

Neurotransmitter Transporter Modulation

Imipramine's most well-characterized mechanism is its ability to inhibit the reuptake of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission. drugbank.com Its affinity and efficacy vary between the different transporters.

Imipramine (B1671792) demonstrates a very strong affinity for the serotonin (B10506) transporter (SERT), potently inhibiting the reuptake of serotonin. drugbank.comwikipedia.org As a tertiary amine tricyclic antidepressant (TCA), it is a more potent inhibitor of serotonin reuptake compared to secondary amine TCAs. drugbank.comdrugbank.com This high-affinity binding has been extensively documented, with reported inhibition constant (Ki) values for the human SERT typically in the low nanomolar range. wikipedia.org This action effectively increases the dwell time of serotonin in the synapse, allowing for greater stimulation of postsynaptic receptors. drugbank.com

In addition to its effects on serotonin, imipramine is also a strong inhibitor of the norepinephrine (B1679862) transporter (NET). drugbank.comwikipedia.org It binds to NET and blocks the reuptake of norepinephrine from the synaptic cleft, thereby potentiating adrenergic neurotransmission. fda.gov While its affinity for NET is significant, it is generally less potent compared to its affinity for SERT. drugbank.com

The selectivity of imipramine for SERT over NET is a key feature that distinguishes it from other TCAs, particularly its primary active metabolite, desipramine (B1205290). drugbank.comwikipedia.org Imipramine is metabolized in the liver via demethylation to form desipramine, a secondary amine TCA. clinpgx.org Unlike its parent compound, desipramine displays a reversed selectivity profile, with a much higher affinity for the norepinephrine transporter than for the serotonin transporter. drugbank.comwikipedia.org

This difference in transporter selectivity is significant; imipramine is considered a potent but relatively non-selective serotonin-norepinephrine reuptake inhibitor, while desipramine functions more selectively as a norepinephrine reuptake inhibitor. drugbank.comdrugbank.com Imipramine and its metabolite desipramine show negligible affinity for the dopamine (B1211576) transporter (DAT), indicating a low potential for direct dopaminergic reuptake inhibition. wikipedia.org

| Compound | Transporter | Binding Affinity (Ki, nM) |

|---|---|---|

| Imipramine | SERT (Serotonin) | 1.3–1.4 |

| Imipramine | NET (Norepinephrine) | 20–37 |

| Imipramine | DAT (Dopamine) | 8,500 |

| Desipramine | SERT (Serotonin) | 17.6–163 |

| Desipramine | NET (Norepinephrine) | 0.63–3.5 |

| Desipramine | DAT (Dopamine) | >10,000 |

Note: Ki values represent the concentration of the drug required to occupy 50% of the transporters. Lower values indicate stronger binding affinity. Data sourced from human transporter studies. wikipedia.org

Receptor Binding Profiles and Functional Consequences

Preclinical studies have shown that imipramine interacts with dopamine receptors. Specifically, it acts as an antagonist at the dopamine D2 receptor. wikipedia.orgnih.gov While its affinity for the D2 receptor is lower than for monoamine transporters, this blockade is considered pharmacologically relevant. guidetopharmacology.org Research in rat hippocampal slices demonstrated that acute imipramine perfusion could decrease the excitatory effects of dopamine agonists, indicating a direct D2 receptor blocking effect. nih.gov This interaction with the dopaminergic system may contribute to its mechanism of action in certain conditions. nih.gov

Imipramine is a potent antagonist of the histamine (B1213489) H1 receptor. wikipedia.orgnih.gov This antagonism is a characteristic feature of many first-generation tricyclic antidepressants. drugbank.comnih.gov The affinity of imipramine for the H1 receptor is significant, contributing to some of its secondary pharmacological effects. wikipedia.org As a tertiary amine, imipramine tends to be a more potent H1 antagonist than secondary amine TCAs like desipramine. nih.gov

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D2 | 31–47 |

| Histamine H1 | 11–24 |

Note: Ki values represent the concentration of the drug required to occupy 50% of the receptors. Lower values indicate stronger binding affinity. wikipedia.org

Sigma Receptor Activity

Preclinical studies have identified sigma receptors, particularly the sigma-1 subtype, as significant targets for imipramine. A substantial body of evidence suggests that many of the therapeutic effects of antidepressant drugs may be mediated through their interaction with these receptors. nih.gov Imipramine, along with other antidepressants, demonstrates a notable affinity for sigma-1 receptors. nih.gov

The functional consequences of this interaction are linked to neurotrophic factor signaling. For instance, sigma-active antidepressants, including imipramine, have been shown to potentiate Brain-Derived Neurotrophic Factor (BDNF)-stimulated signaling pathways. This potentiation in cultured cortical neurons can lead to increased intracellular calcium and subsequent glutamate (B1630785) release after chronic administration. nih.gov Furthermore, the interaction with sigma-1 receptors appears to influence neuronal structure. In PC12 cells, imipramine enhances neurite sprouting induced by Nerve Growth Factor (NGF), an effect that is also observed with selective sigma-1 receptor agonists. nih.gov This suggests that activation of sigma-1 receptors contributes to structural modifications that may be relevant to antidepressant efficacy. nih.gov The role of sigma-2 receptors in the action of imipramine is less clearly defined, though some research indicates that selective sigma-2 ligands can produce antidepressant-like activity in preclinical models. nih.gov

Other Receptor Interactions in Preclinical Models

Beyond its primary action on monoamine transporters, imipramine interacts with a variety of other receptor systems, which contributes to its broad pharmacological profile. These interactions are primarily antagonistic. Imipramine is a known antagonist of muscarinic acetylcholine (B1216132) receptors, which underlies its anticholinergic effects. wikipedia.orgjohnshopkins.edunih.gov It also demonstrates antagonism at histamine H1 receptors and alpha-1 adrenergic receptors. nih.govdrugbank.com The affinity for the alpha-1 adrenoceptor has been quantified with a Ki value of 38.1 nM. nih.gov

While imipramine is a potent inhibitor of serotonin and norepinephrine reuptake, it has negligible affinity for the dopamine transporter. wikipedia.org However, it has been shown to act as a blocker of D2 dopamine receptors. wikipedia.org These varied receptor interactions highlight the complex pharmacology of imipramine, extending beyond its classical definition as a monoamine reuptake inhibitor.

| Receptor/Transporter | Interaction/Action | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | Potent Reuptake Inhibition | wikipedia.orgdrugbank.com |

| Norepinephrine Transporter (NET) | Strong Reuptake Inhibition | wikipedia.orgdrugbank.com |

| Muscarinic Acetylcholine Receptors | Antagonist | wikipedia.orgjohnshopkins.edunih.gov |

| Histamine H1 Receptors | Antagonist | drugbank.com |

| Alpha-1 Adrenergic Receptors | Antagonist (Ki = 38.1 nM) | nih.gov |

| Dopamine D2 Receptors | Blocker/Antagonist | wikipedia.org |

| Dopamine Transporter (DAT) | No Appreciable Affinity | wikipedia.org |

| Sigma-1 Receptors | Binding/Agonist Activity | nih.gov |

Intracellular Signaling Cascades

Imipramine modulates several intracellular protein kinase signaling pathways, which are believed to be central to its therapeutic effects. drugbank.com Research indicates that imipramine can directly inhibit Protein Kinase C (PKC). nih.gov In rat cerebral cortical slices, it was found to inhibit the potentiation of the cyclic AMP response that is mediated by PKC activators. nih.gov In contrast, other studies have shown that long-term administration of imipramine selectively increases the activity of cyclic AMP-dependent protein kinase (PKA) in the soluble fraction of the rat frontal cortex, while not affecting PKC activity in the same region. nih.gov This suggests that the effects of imipramine on protein kinase pathways are highly specific to the kinase, brain region, and cellular compartment. nih.gov In non-neuronal preclinical models, such as cancer cells, imipramine has been found to suppress signaling pathways involving PKC-δ. nih.govnih.govresearchgate.net

Preclinical research demonstrates that imipramine distinctively modulates the activity of the non-receptor tyrosine kinases FAK and PYK2, which are critical in cell adhesion and signaling. nih.govimrpress.com In a study involving chronic administration of imipramine to rats, the compound induced opposing effects on the phosphorylation of these two homologous kinases in the prefrontal cortex. nih.gov Specifically, imipramine treatment led to a decrease in FAK phosphorylation at its autophosphorylation site (Tyr397), while simultaneously increasing the phosphorylation of PYK2 at its corresponding site (Tyr402). nih.gov This increased PYK2 phosphorylation was observed predominantly after chronic treatment and suggests that enhanced PYK2 activation may serve as a compensatory mechanism for the inhibition of FAK. nih.gov These findings identify FAK and PYK2 as novel targets in the mechanism of imipramine's action, potentially linking the drug to the regulation of synaptic plasticity. nih.govimrpress.com

| Kinase | Phosphorylation Site | Effect of Chronic Imipramine | Reference |

|---|---|---|---|

| Focal Adhesion Kinase (FAK) | Tyrosine 397 (Tyr397) | Decreased Phosphorylation | nih.gov |

| Proline-Rich Tyrosine Kinase 2 (PYK2) | Tyrosine 402 (Tyr402) | Increased Phosphorylation | nih.gov |

The effect of imipramine on the Extracellular Signal-Regulated Kinase (ERK) pathway, a key cascade in neuroplasticity, appears to be context-dependent. In the rat prefrontal cortex, both acute and chronic imipramine treatment elevated the total protein levels of ERK1 and ERK2. nih.gov However, a significant increase in the phosphorylated, active form was only observed for pERK1. nih.gov In contrast, some studies have reported that chronic imipramine administration has no significant effect on the related mTORC1 signaling pathway in the prefrontal cortex. nih.gov In different preclinical models, such as cancer cell lines, imipramine has been shown to suppress the EGFR/ERK signaling pathway. researchgate.net Yet another study observed that imipramine could induce a rapid and potent increase in ERK 1/2 phosphorylation. researchgate.net The ERK pathway is widely considered a crucial substrate for antidepressants, as chronic stress often leads to its downregulation, an effect that is typically reversed by antidepressant treatment. nih.gov The varied findings for imipramine suggest its modulation of the ERK pathway is highly dependent on the specific cellular and physiological environment.

A significant body of preclinical evidence demonstrates that imipramine exerts potent inhibitory effects on the Nuclear Factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammation. nih.govnih.gov This anti-inflammatory action is considered a key component of its therapeutic mechanism. researchgate.net In microglial cells, imipramine can negatively regulate the lipopolysaccharide (LPS)-induced nuclear translocation of the p65 subunit of NF-κB. nih.gov Similarly, in astrocytes stimulated with Tumor Necrosis Factor-alpha (TNFα), imipramine was found to suppress the phosphorylation of both the inhibitor of κBα (IκBα) and the p65 subunit, thereby preventing the translocation of p65 into the nucleus. nih.gov

The inhibition of the NF-κB pathway by imipramine leads to significant downstream consequences, most notably the reduced production and expression of pro-inflammatory mediators. nih.gov Studies have consistently shown that imipramine treatment decreases the gene expression and release of cytokines such as TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), as well as chemokines like CXCL1. nih.govnih.govmdpi.com This suppression of NF-κB can be achieved through the modulation of upstream signaling kinases, including Protein Kinase C-delta (PKC-δ) and AKT. nih.govresearchgate.netmdpi.com

JAK/STAT, MAPK, and PI3K Pathway Suppression

Preclinical investigations have explored the influence of imipramine on several critical intracellular signaling pathways involved in cell proliferation, inflammation, and survival, notably the Phosphatidylinositol 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.

Studies in non-neural cell types, such as metastatic castration-resistant prostate cancer cells (PC-3), have demonstrated that imipramine can significantly inhibit the PI3K/AKT signaling pathway. mdpi.comnih.gov Treatment with imipramine was found to downregulate the expression of phosphorylated AKT (p-AKT), a key downstream effector of PI3K. mdpi.comnih.gov This inhibition of AKT phosphorylation leads to a cascade of downstream effects, including the suppression of the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.comresearchgate.net Specifically, imipramine treatment resulted in decreased phosphorylation of inhibitor of κB kinase (IKK)α/β, inhibitor of κB (IκBα), and the p65 subunit of NF-κB. mdpi.com

In contrast to its suppressive effect on the PI3K/AKT pathway, imipramine's interaction with the MAPK pathway appears more complex. The same studies on PC-3 cells showed that imipramine treatment led to an upregulation of phospho-extracellular signal-regulated kinase (ERK1)/2 protein expression levels. mdpi.comnih.gov

The direct effects of imipramine on the JAK/STAT pathway are less extensively characterized in the available preclinical literature. While the JAK/STAT pathway is a critical regulator of immune responses and is implicated in neuroinflammation, direct evidence of imipramine-mediated suppression of this specific pathway in neural tissues is not prominently featured in recent studies. nih.govresearchgate.net However, research has shown that imipramine can impede glioma progression by inhibiting the Yes-associated protein (YAP), a recognized oncogene, in a manner independent of the Hippo pathway. nih.govnih.gov This action involves both the suppression of YAP transcription and the promotion of its translocation from the nucleus to the cytoplasm. nih.govnih.gov

| Signaling Pathway | Effect of Imipramine | Key Molecular Findings | Cell/Tissue Model | References |

|---|---|---|---|---|

| PI3K/AKT | Suppression | Significantly downregulated p-AKT protein expression; Decreased phosphorylation of IKKα/β, IκBα, and p-p65. | Metastatic Castration-Resistant Prostate Cancer (PC-3) cells | mdpi.com, nih.gov, researchgate.net |

| MAPK/ERK | Activation | Upregulated phospho-extracellular signal-regulated kinase (ERK1)/2 protein expression. | Metastatic Castration-Resistant Prostate Cancer (PC-3) cells | mdpi.com, nih.gov |

| JAK/STAT | Not extensively characterized | Direct suppressive effects in neural tissues are not well-documented in the provided sources. | N/A | nih.gov, researchgate.net |

| YAP (Hippo Pathway-Independent) | Inhibition | Suppressed YAP transcription and promoted its translocation from nucleus to cytoplasm. | Immortalized and primary glioma cells | nih.gov, nih.gov |

Epigenetic Modulation and Gene Expression Regulation

Imipramine's long-term therapeutic actions are increasingly understood to involve profound changes in gene expression, mediated by epigenetic mechanisms. These modifications alter the accessibility of DNA to transcription factors without changing the DNA sequence itself, leading to lasting adaptations in neural circuits.

A key epigenetic mechanism influenced by imipramine is histone acetylation, a process that generally loosens chromatin structure and permits gene transcription. nih.govnih.gov Preclinical studies have shown that long-term imipramine treatment (e.g., 48 hours) in mouse cortical neurons leads to a decrease in the activity of specific histone deacetylases (HDACs), which are enzymes that remove acetyl groups and typically repress gene expression. nih.govnii.ac.jp Specifically, the activity of HDAC3 and HDAC4 was found to be diminished following prolonged exposure to imipramine. nih.govnii.ac.jp This reduction in HDAC activity results in an increase in the acetylation of histone H3 at specific lysine (B10760008) residues (H3K9 and H3K27) within the promoter regions of target genes. nih.govnii.ac.jp This mechanism suggests that imipramine can shift the balance towards a state of active gene transcription in certain neuronal populations.

| Target Enzyme/Protein | Effect of Long-Term Imipramine | Consequence | Model System | References |

|---|---|---|---|---|

| HDAC3 | Decreased Activity | Increased histone acetylation | Mouse cortical neurons | nih.gov, nii.ac.jp |

| HDAC4 | Decreased Activity | Increased histone acetylation | Mouse cortical neurons | nih.gov, nii.ac.jp |

| Histone H3 (at K9 and K27) | Increased Acetylation | Facilitated gene expression (e.g., NR2B promoter) | Mouse cortical neurons | nih.gov, nii.ac.jp |

The epigenetic changes induced by imipramine have direct consequences for the expression of neurotransmitter receptors critical for synaptic plasticity. nih.govnii.ac.jp One of the most notable findings is the regulation of the N-methyl-D-aspartate (NMDA) receptor. While acute imipramine treatment has been reported to inhibit NMDA receptor activity, long-term treatment has the opposite effect. nih.govnii.ac.jp

Prolonged (48-hour) treatment of mouse cortical neurons with imipramine was shown to increase the expression of the NMDA receptor subunit 2B (NR2B, also known as GluN2B). nih.govnii.ac.jp This upregulation is directly linked to the epigenetic mechanisms described previously; the increased acetylation of histones H3K9 and H3K27 occurs specifically in the promoter region of the gene encoding NR2B. nih.govnii.ac.jp This finding demonstrates a sophisticated, time-dependent mechanism where imipramine reshapes neuronal function by altering the very composition of key synaptic receptors through epigenetic control. nih.govnii.ac.jp The regulation of the NR2A/NR2B ratio is a critical factor in determining the threshold for synaptic plasticity. nih.gov

| Gene/Protein | Effect of Long-Term Imipramine | Underlying Mechanism | Functional Outcome | References |

|---|---|---|---|---|

| NR2B (GluN2B) Subunit | Increased expression | Increased acetylation of histones H3K9 and H3K27 in the NR2B promoter region. | Increased Ca2+ influx through NMDA receptors. | nih.gov, nii.ac.jp |

Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity, and its dysregulation has been strongly implicated in depression. austinpublishinggroup.commdpi.com Imipramine treatment has been shown to modulate the BDNF system at multiple levels.

In cultured rat brain astrocytes, imipramine dose-dependently increased the expression of BDNF mRNA. nih.gov This induction was found to be mediated through the activation of the transcription factor cAMP response element binding protein (CREB) via the PKA and/or ERK pathways. nih.gov Furthermore, in animal models of depression induced by maternal deprivation, chronic imipramine treatment successfully reversed the stress-induced decrease in BDNF protein levels in the amygdala. nih.gov Interestingly, some research indicates that antidepressant treatments, including imipramine, can rapidly increase the phosphorylation of the BDNF receptor, TrkB, within 30-60 minutes of administration, an effect that occurs prior to any detectable increase in BDNF gene expression itself. austinpublishinggroup.com This suggests that imipramine can both sensitize the cellular response to existing BDNF and, over the longer term, increase its production.

| Molecular Target | Effect of Imipramine | Observed Finding | Model System | References |

|---|---|---|---|---|

| BDNF mRNA | Increased Expression | Dose-dependent increase in BDNF mRNA. | Cultured rat brain astrocytes | nih.gov |

| BDNF Protein | Reversed Deficits | Reversed stress-induced decreases in BDNF levels in the amygdala. | Maternally deprived adult rats | nih.gov |

| TrkB Receptor | Increased Phosphorylation | Rapid increase in phosphorylation within 30-60 minutes of administration. | Rat Prefrontal Cortex and Hippocampus | austinpublishinggroup.com |

To understand the broad impact of imipramine on neuronal function, researchers have employed DNA microarray technology to perform global gene expression profiling in rodent brain tissues. nih.govnih.gov These studies reveal that imipramine treatment orchestrates a complex transcriptional program, altering the expression of a wide array of genes.

In a study analyzing the rat fronto-temporal cortex after 4 weeks of treatment, imipramine was found to alter the expression of 14 genes from a pool of 3200, with 8 genes being over-expressed and 6 genes being decreased. nih.gov The affected genes belonged to diverse functional classes, including signal transduction (e.g., phosphatidylinositol transfer protein), cell survival, and protein metabolism. nih.gov

Another investigation in the rat prefrontal cortex identified four clusters of genes with significantly altered expression patterns following chronic imipramine administration. nih.govhelsinki.fi Functional analysis revealed that genes encoding proteins involved in cAMP metabolism, postsynaptic membrane proteins, and proto-oncogenes were significantly overrepresented in these clusters. nih.gov The study also noted that serine proteases as a group were similarly regulated. nih.gov These findings demonstrate that imipramine's therapeutic effects are not due to a single molecular change, but rather a coordinated reprogramming of gene networks that regulate synaptic function, signaling, and neuronal plasticity. nih.govnih.gov

| Study Focus | Brain Region | Key Findings | Regulated Gene Classes | References |

|---|---|---|---|---|

| Gene Expression Profiling | Rat Fronto-temporal Cortex | 8 genes up-regulated, 6 genes down-regulated (after 4 weeks). | Signal transduction, structural elements, protein metabolism, cell survival. | nih.gov |

| Gene Expression Pattern Analysis | Rat Prefrontal Cortex | Identified four expression profile cluster areas with overrepresentation of specific functional classes. | cAMP metabolism, postsynaptic membrane proteins, proto-oncogenes, serine proteases. | nih.gov, helsinki.fi |

Neurobiological Effects in Advanced Preclinical Models

Glial Cell Function and Immunomodulation

Oxidative Stress Pathway Influence in Glial Cells

Imipramine (B1671792) has demonstrated a significant influence on oxidative stress pathways within glial cells, primarily astrocytes and microglia. Proteomic analyses of rat primary mixed glial cultures revealed that imipramine modulated proteins involved in oxidative stress, notably elevating the levels of glutathione (B108866) transferases researchgate.netnih.gov. These enzymes are critical components of the cellular defense system against oxidative damage. Furthermore, imipramine has been observed to reduce the release of pro-inflammatory factors such as nitric oxide, tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) from activated microglia ualberta.ca. These findings suggest a role for imipramine in mitigating neuroinflammatory processes driven by oxidative stress in glial cells, potentially shifting them towards a more quiescent state researchgate.netresearchgate.net.

However, the precise impact of imipramine on oxidative stress can be context-dependent. While some studies indicate a reduction in oxidative damage, particularly in brain regions following traumatic brain injury mdpi.com, other research using lipopolysaccharide (LPS) administration models has shown differential effects based on dosage. A lower dose of imipramine decreased nitric oxide in the brain, whereas a higher dose increased both nitric oxide and lipid peroxidation (LPO) markers in brain tissue nih.govexcli.de. In hepatic tissues, imipramine's effect on oxidative stress markers was also complex, with some models showing no prevention of stress-induced oxidative damage and even an increase in lipid peroxidation in non-reactive animals nih.gov.

Phagocytosis and Cell Migration Modulation in Glial Cultures

Imipramine has been shown to influence proteins associated with phagocytosis and cell migration in glial cell cultures researchgate.netnih.govresearchgate.net. These modulations suggest that imipramine can alter the functional repertoire of glial cells, potentially affecting their roles in immune surveillance, debris clearance, and tissue repair. The observed changes in proteins related to these processes contribute to the understanding that imipramine can induce a transition in glial cells, particularly microglia, towards a more quiescent and metabolically less demanding phenotype researchgate.netresearchgate.net.

Mitochondrial Bioenergetics and Cellular Metabolism

Effects on Mitochondrial Membrane Potential

Research indicates that imipramine can negatively impact mitochondrial membrane potential (MMP). Studies have reported that imipramine down-regulates proteins crucial for maintaining MMP, such as Aralar, a key component of the malate-aspartate shuttle. In BV2 microglia, the downregulation of Aralar by imipramine was associated with mitochondrial depolarization and a decrease in intracellular ATP levels researchgate.net. Furthermore, in cancer cell lines, imipramine treatment has been linked to the generation of reactive oxygen species (ROS), which can precede the loss of MMP and contribute to cellular dysfunction nih.gov. These findings suggest that imipramine's effects on mitochondrial bioenergetics may involve a reduction in MMP, potentially contributing to cellular changes.

Regulation of Glycolysis and Energy Metabolism-Related Proteins

Imipramine demonstrates a notable influence on cellular energy metabolism, particularly by upregulating proteins associated with glycolysis researchgate.netnih.govresearchgate.net. Concurrently, it has been observed to down-regulate numerous mitochondrial proteins, including those involved in oxidative phosphorylation researchgate.netnih.gov. This dual effect suggests a metabolic shift in cells treated with imipramine, favoring glycolytic pathways for energy production over mitochondrial respiration. Studies examining imipramine's impact on rat brain mitochondria have shown it can stimulate respiration rates with certain substrates while decreasing them with others, indicating a complex modulation of mitochondrial function researchgate.net. This metabolic reprogramming may be a key aspect of imipramine's broader cellular effects.

Impact on Oxidative Stress Responses

Imipramine's role in oxidative stress responses is multifaceted. While it can influence proteins integral to oxidative stress pathways researchgate.netnih.gov, its net effect can vary. In certain preclinical models, imipramine has been associated with a reduction in oxidative stress markers, such as decreased lipid peroxidation and increased levels of antioxidant enzymes like reduced glutathione (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT) excli.dejptcp.com. This protective effect has been noted in models of depression and in liver tissue following LPS challenge excli.dejptcp.com. Conversely, other studies suggest that imipramine can contribute to oxidative stress. For instance, in models of brain inflammation, higher doses of imipramine have been linked to increased oxidative stress markers and nitric oxide production nih.govexcli.de. Additionally, imipramine can induce ROS generation, which is a precursor to mitochondrial membrane potential loss and can trigger apoptotic cascades nih.gov.

Autophagy Induction in Glial and Cancer Cell Lines

Imipramine has been identified as an inducer of autophagy, a cellular self-degradation process, particularly in cancer cell lines. Specifically, in U-87MG human glioma cells, imipramine stimulates autophagy, evidenced by the formation of acidic vesicular organelles and the conversion of LC3-I to LC3-II, a marker of autophagosome formation medchemexpress.comnih.gov. This autophagy induction appears to be a primary mechanism for imipramine-induced cell death in these glioma cells, distinct from apoptosis, and is dependent on the protein Beclin-1 nih.gov. In glioblastoma (GBM) models, imipramine has been shown to hyperactivate cancer cell autophagy, which contributes to stimulating anti-tumor immunity ludwigcancerresearch.orgnih.gov. Furthermore, imipramine exhibits synergistic effects on autophagy in glioma cell lines when used in combination with other therapeutic agents researchgate.net. While the prompt includes glial cells, the direct evidence for imipramine-induced autophagy is predominantly reported in cancer cell lines.

Behavioral Neuropharmacology in Animal Models of Neurological States

The behavioral neuropharmacology of imipramine maleate (B1232345) has been extensively studied using various animal models designed to mimic aspects of human neurological and psychiatric conditions. These investigations explore imipramine's impact on fundamental behaviors, stress reactivity, and pathological processes associated with neurological disorders.

Modulation of Appetitive Behavior and Anhedonia-like States

Imipramine has shown efficacy in models of anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. In rodent models, anhedonia is often assessed through measures of sucrose (B13894) consumption and reward-based behaviors. Studies utilizing chronic social stress paradigms have indicated that imipramine can restore impaired appetitive behaviors. For instance, in socially stressed rats, chronic imipramine administration was found to restore anhedonia-like absence of anticipatory behavior, suggesting a normalization of reward sensitivity researchgate.netnih.gov. While specific numerical data on sucrose consumption changes in response to imipramine in anhedonic models were not detailed in the provided snippets for direct table generation, the consistent finding is the restoration of these appetitive responses researchgate.netnih.gov. Chronic unpredictable mild stress models have demonstrated that such stress abolishes or greatly attenuates place preference conditioning associated with rewards, an effect that imipramine aims to reverse by restoring sensitivity to rewards nih.gov.

Stress Response System Modulation

Imipramine influences the neurobiological underpinnings of the stress response system, particularly the hypothalamic-pituitary-adrenal (HPA) axis. In animal models of social defeat stress, imipramine has been shown to attenuate the stress-induced increase in plasma corticosterone (B1669441) nih.gov. Furthermore, it has demonstrated an ability to block stress-induced increases in pro-inflammatory cytokines such as IL-6 in plasma nih.gov. Preclinical findings suggest that imipramine has an intrinsic effect on central components of the HPA axis, consistent with observations in humans where chronic imipramine administration led to decreased responses in peak ACTH and cortisol to ovine corticotropin-releasing hormone (CRH) and in peak ACTH to arginine vasopressin nih.gov. In models of immobility stress, imipramine has been observed to influence immobility time and swimming time, indicative of antidepressant-like effects on behavior, and also affects serum levels of corticosterone and glucose neliti.comuran.ua. Additionally, imipramine has been noted to prevent stress-induced increases in monocyte progenitors in the bone marrow nih.gov.

Seizure-Induced Neuronal Damage Mitigation

Imipramine exhibits neuroprotective properties in animal models of seizures, which can lead to significant neuronal damage. In a pilocarpine-induced seizure model, imipramine has been shown to mitigate seizure-induced neuronal loss in hippocampal regions, including the hilus, CA3, CA1, and subiculum nih.gov. This neuroprotection is associated with a reduction in oxidative stress, apoptosis, and cognitive impairments, alongside an enhancement of neurogenesis nih.gov. Imipramine also demonstrated the ability to attenuate the seizure-induced upregulation of acid sphingomyelinase (ASMase) in the hippocampus nih.gov. In models of maximal electroshock (MES)-induced seizures, imipramine has shown anticonvulsant efficacy. When administered alone, imipramine at specific doses reduced the incidence of tonic hind limb extension (THLE), a measure of seizure severity. A combination therapy involving imipramine also demonstrated significant neuroprotection and a complete abolition of THLE.

| Treatment Group | Tonic Hind Limb Extension (THLE) Incidence | Protection (%) |

| Control (MES-induced) | Not specified | 0% |

| Imipramine (10 mg/kg) | 50% | 50% |

| Imipramine (20 mg/kg) | 30% | 70% |

| Carbamazepine (20 mg/kg) + Imipramine (10 mg/kg) | 0% | 100% |

Table 1: Incidence of Tonic Hind Limb Extension (THLE) in Rats Following Maximal Electroshock (MES) with Imipramine Treatment. mdpi.com

Investigations in Models of Neurodegenerative Processes

Imipramine has been investigated for its potential benefits in animal models of neurodegenerative diseases, such as Alzheimer's disease. In a rat model of streptozotocin (B1681764) (STZ)-induced memory impairment, imipramine demonstrated an ability to improve cognitive deficits nih.gov. This cognitive improvement was correlated with an increase in markers of neurogenesis (e.g., Nestin, DCX, Ki67) and neurotrophic factors (e.g., BDNF, GDNF), as well as a decrease in neuroinflammatory markers (e.g., IL-6, IL-1β, TNF-α) nih.gov. Furthermore, in a genetic animal model of depression, imipramine treatment was found to increase the number of hippocampal synapses and neurons, suggesting a role in promoting neuronal plasticity and potentially counteracting neurodegenerative processes associated with depressive states au.dk.

Metabolic Pathways and Enzyme Interactions: in Vitro and Animal Studies

Phase I Biotransformation Pathways

Phase I metabolism of imipramine (B1671792) predominantly involves N-demethylation, hydroxylation, and N-oxidation, catalyzed by various enzyme systems.

The N-demethylation of imipramine to its active metabolite, desipramine (B1205290), is a major metabolic pathway. clinpgx.orgresearchgate.netdrugbank.comoup.comsmpdb.ca This reaction is primarily catalyzed by several cytochrome P450 (CYP) isoenzymes. clinpgx.orgresearchgate.netdrugbank.comoup.comsmpdb.ca

CYP2C19: This enzyme is a principal contributor to the N-demethylation of imipramine. clinpgx.orgresearchgate.netoup.comsmpdb.catandfonline.com Individuals with genetic variations in the CYP2C19 gene can exhibit different metabolic rates, leading to variability in plasma concentrations of imipramine and desipramine. clinpgx.orgnih.gov

CYP1A2 and CYP3A4: In vitro studies using human liver microsomes have demonstrated that CYP1A2 and CYP3A4 are also major enzymes involved in imipramine's N-demethylation. researchgate.netnih.gov While CYP1A2 appears to be more efficient with a lower Km and higher Vmax, it is present in lower concentrations than CYP3A4. researchgate.net Some in vivo studies, however, have not found significant evidence for the involvement of CYP1A2 or CYP3A4 in this pathway, suggesting that their roles might be more prominent in vitro. nih.gov The contribution of these enzymes can also be influenced by the co-administration of drugs that induce or inhibit them. researchgate.netnih.gov

Enzymes Involved in Imipramine N-Demethylation

| Enzyme | Role in N-Demethylation | Key Findings from Studies |

|---|---|---|

| CYP2C19 | Major contributor | Genetic polymorphisms significantly impact metabolism. clinpgx.orgnih.gov |

| CYP1A2 | Contributor | Shown to be a major enzyme in in vitro studies. researchgate.netnih.gov |

| CYP3A4 | Contributor | Demonstrated as a major enzyme in in vitro experiments. researchgate.netnih.gov |

Hydroxylation is another significant Phase I metabolic pathway for both imipramine and its metabolite, desipramine. This process involves the addition of a hydroxyl group to the aromatic ring or the aliphatic side chain.

Aromatic Hydroxylation: The primary hydroxylation reaction is the 2-hydroxylation of both imipramine and desipramine, which is predominantly catalyzed by CYP2D6 . clinpgx.orgresearchgate.netoup.comnih.govnih.gov This leads to the formation of 2-hydroxyimipramine (B23145) and 2-hydroxydesipramine (B23142), respectively. clinpgx.orgnih.gov The activity of CYP2D6 is subject to genetic polymorphism, which can lead to significant interindividual differences in the rate of hydroxylation. nih.govnih.gov In some cases, saturation of the hydroxylation pathway has been observed at higher doses, leading to dose-dependent kinetics. clinpgx.orgnih.gov

Side-Chain Hydroxylation: 10-hydroxylation of imipramine and desipramine also occurs, though to a lesser extent than 2-hydroxylation. researchgate.netoup.comnih.gov The specific enzymes responsible for this pathway are less clearly defined but are part of the cytochrome P450 system.

Hydroxylation Pathways of Imipramine and its Metabolites

| Reaction | Primary Enzyme | Resulting Metabolite(s) |

|---|---|---|

| 2-Hydroxylation of Imipramine | CYP2D6 | 2-hydroxyimipramine |

| 2-Hydroxylation of Desipramine | CYP2D6 | 2-hydroxydesipramine |

| 10-Hydroxylation of Imipramine | Cytochrome P450 | 10-hydroxyimipramine |

N-oxidation represents another route of Phase I metabolism for imipramine, leading to the formation of imipramine N-oxide. nih.govnih.govresearchgate.net

Flavin-Containing Monooxygenase (FMO): This metabolic reaction is catalyzed by the flavin-containing monooxygenase (FMO) system, which is distinct from the cytochrome P-450 system. nih.govnih.gov Studies have demonstrated FMO activity in human brain microsomes, suggesting that this pathway may be relevant to the local metabolism of imipramine within the central nervous system. nih.gov In vitro studies with rat brain microsomes have also characterized the formation of imipramine N-oxide via FMO. nih.gov The optimal pH for the N-oxidation of imipramine by brain FMO has been reported to be 8.5. nih.gov The activity of FMO can be modulated by various compounds, and in the case of imipramine, it can act as both an activator and an inhibitor of FMO1 activity depending on the substrate concentration. nih.gov

Phase II Biotransformation Pathways

Following Phase I reactions, the resulting metabolites, particularly the hydroxylated forms, undergo Phase II conjugation reactions to further increase their water solubility and facilitate excretion.

Glucuronidation is the primary Phase II pathway for imipramine metabolites. clinpgx.org

UDP-Glucuronosyltransferases (UGTs): This process involves the conjugation of the hydroxylated metabolites with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). clinpgx.orgtandfonline.com Specifically, UGT1A4 has been identified as the key enzyme responsible for the N-glucuronidation of imipramine itself, forming imipramine N+-glucuronide. nih.govpsu.educhinaphar.com The hydroxylated metabolites, 2-hydroxyimipramine and 2-hydroxydesipramine, are also conjugated to form their respective glucuronides. clinpgx.orgnih.gov Studies have shown that high concentrations of imipramine can inhibit its own glucuronide conjugation. nih.govchinaphar.com

Metabolite Formation and Characterization

The metabolism of imipramine results in a variety of metabolites, some of which are pharmacologically active.

Desipramine: As the primary active metabolite, desipramine is formed through N-demethylation of imipramine. smpdb.cadrugbank.com It is itself a tricyclic antidepressant and is further metabolized, primarily through 2-hydroxylation by CYP2D6. nih.govdrugbank.com

2-Hydroxyimipramine and 2-Hydroxydesipramine: These are major hydroxylated metabolites formed by the action of CYP2D6. nih.govnih.gov They are considered to be pharmacologically active and can accumulate in the plasma. nih.govdrugbank.com Their concentrations can vary widely among individuals due to the genetic polymorphism of CYP2D6. nih.gov

Imipramine N-oxide: Formed through FMO-catalyzed N-oxidation, this metabolite has been identified in both in vitro and in vivo studies. nih.govwikipedia.org

Other Metabolites: Minor metabolites include 10-hydroxyimipramine, 10-hydroxydesipramine, and didesmethylimipramine. nih.govnih.gov In rabbit liver homogenates, N-hydroxydesmethylimipramine has been identified as a metabolite of both imipramine and desipramine. nih.gov

Major Metabolites of Imipramine and Their Formation Pathways

| Metabolite | Formation Pathway | Key Enzymes |

|---|---|---|

| Desipramine | N-demethylation | CYP2C19, CYP1A2, CYP3A4 clinpgx.orgresearchgate.netoup.comsmpdb.canih.gov |

| 2-Hydroxyimipramine | Aromatic hydroxylation | CYP2D6 clinpgx.orgresearchgate.netoup.comnih.gov |

| 2-Hydroxydesipramine | Aromatic hydroxylation of desipramine | CYP2D6 nih.govdrugbank.com |

| Imipramine N-oxide | N-oxidation | FMO nih.govnih.gov |

| Imipramine N+-glucuronide | N-glucuronidation | UGT1A4 nih.govpsu.edu |

| 2-hydroxyimipramine glucuronide | Glucuronidation of 2-hydroxyimipramine | UGTs clinpgx.orgnih.gov |

| 2-hydroxydesipramine glucuronide | Glucuronidation of 2-hydroxydesipramine | UGTs clinpgx.orgnih.gov |

Desipramine and Didemethylimipramine Formation Pathways

Imipramine undergoes extensive metabolism, with N-demethylation being a primary route, leading to the formation of its main active metabolite, desipramine. oup.comnih.gov This process is catalyzed by several cytochrome P450 (CYP) enzymes in the liver. oup.com In vitro studies using human liver microsomes have identified CYP2C19 as a major contributor to this pathway, with smaller contributions from CYP1A2 and CYP3A4. oup.comclinpgx.orgresearchgate.net The formation of desipramine from imipramine has been shown to exhibit biphasic kinetics in human hepatocytes, suggesting the involvement of at least two distinct enzymes with different affinities (a high-affinity and a low-affinity enzyme). researchgate.net

Further demethylation of desipramine can occur, leading to the formation of didemethylimipramine. nih.gov Desipramine itself is a substrate for metabolism, primarily through hydroxylation, but its metabolic pathways are interconnected with those of the parent compound, imipramine. clinpgx.orgnih.gov

Hydroxylated Metabolite Identification (e.g., 2-Hydroxyimipramine, 2-Hydroxydesipramine)

Hydroxylation represents another major metabolic pathway for imipramine and its primary metabolite, desipramine. The most significant hydroxylated metabolites identified are 2-hydroxyimipramine and 2-hydroxydesipramine. clinpgx.orgnih.gov The formation of these metabolites is predominantly catalyzed by the cytochrome P450 isozyme CYP2D6. oup.comclinpgx.orgresearchgate.net Studies have confirmed that CYP2D6 is responsible for the 2-hydroxylation of both imipramine and desipramine. nih.govresearchgate.net

In addition to the 2-hydroxy metabolites, 10-hydroxyimipramine has also been identified as a metabolite in human liver microsomes, although it is formed in smaller quantities compared to 2-hydroxyimipramine. oup.comresearchgate.net The formation of these hydroxylated metabolites is a rate-limited process, and their plasma concentrations generally follow those of the parent compound without significant accumulation. nih.gov In some individuals, the concentration of 2-hydroxydesipramine can be substantial, sometimes even exceeding the concentration of desipramine itself. nih.gov

| Parent Compound | Metabolic Pathway | Primary Enzyme(s) | Resulting Metabolite(s) | Reference |

|---|---|---|---|---|

| Imipramine | N-Demethylation | CYP2C19, CYP1A2, CYP3A4 | Desipramine | oup.comclinpgx.orgresearchgate.net |

| Imipramine | Hydroxylation | CYP2D6 | 2-Hydroxyimipramine, 10-Hydroxyimipramine | oup.comresearchgate.net |

| Desipramine | Hydroxylation | CYP2D6 | 2-Hydroxydesipramine | clinpgx.org |

| Imipramine | N-Oxidation | FMO | Imipramine N-oxide | nih.govnih.gov |

Imipramine N-oxide Formation and Species Differences

N-oxidation is another metabolic route for imipramine, resulting in the formation of imipramine N-oxide. nih.govmedchemexpress.com This reaction is catalyzed by flavin-containing monooxygenase (FMO) enzymes, which are distinct from the cytochrome P-450 system. nih.govtandfonline.com The formation of imipramine N-oxide has been demonstrated in rat thoracic aortic endothelial cells and is competitively inhibited by methimazole, a known FMO inhibitor. nih.gov

Significant species differences exist in the N-oxidation of imipramine. nih.gov Studies comparing rat, mouse, and human microsomes revealed different metabolic profiles. nih.gov For instance, imipramine N-oxide was identified as the major metabolite in mouse microsomes, whereas it was not detected in human samples under the same conditions. nih.gov In dogs and guinea pigs, N-oxide formation can surpass the sum of all other metabolites for similar compounds. tandfonline.com In rats, N-oxidation via pulmonary microsomal FMO is an appreciable pathway, a finding not replicated in rabbits. nih.gov These species-specific variations highlight the challenges in extrapolating metabolic data from animal models to humans.

Enzyme Kinetics and Inhibition Studies in Microsomal Systems

In Vitro Metabolic Inhibition between Imipramine and its Metabolites

In vitro studies, particularly using rat liver microsomes, have demonstrated mutual metabolic inhibition between imipramine and its metabolites. nih.gov A competitive inhibitory relationship exists between the different metabolic pathways. For example, desipramine competitively inhibits the formation of 2-hydroxyimipramine from the parent drug, imipramine. nih.gov Conversely, imipramine inhibits the formation of 2-hydroxydesipramine from desipramine. nih.gov

Precursor-Metabolite Interactions in Cytochrome P450 Substrates

The metabolic interactions between imipramine and its metabolites are rooted in their shared reliance on specific cytochrome P450 isozymes. nih.gov The competitive inhibition observed between the hydroxylation pathways of imipramine and desipramine strongly suggests they are metabolized by the same species of cytochrome P450, namely CYP2D6. nih.govnih.gov Likewise, the demethylation pathways of imipramine and 2-hydroxyimipramine also appear to share the same P450 enzyme(s). nih.gov

Kinetic studies in rat liver microsomes have characterized the enzymes involved in these pathways. Imipramine and desipramine 2-hydroxylations are mediated by a high-affinity, low-capacity (saturable) enzyme system, consistent with CYP2D6 activity. nih.gov In contrast, the N-demethylation of imipramine to form desipramine is mediated by a low-affinity, high-capacity (non-saturable) enzyme system, involving isozymes like CYP1A2, CYP3A4, and CYP2C19. clinpgx.orgnih.gov The accurate prediction of steady-state concentrations of imipramine and desipramine in kinetic models requires the incorporation of this mutual competitive inhibition between their respective 2-hydroxylation pathways. nih.gov

| Inhibitor | Substrate | Inhibited Pathway | Enzyme System | Reference |

|---|---|---|---|---|

| Desipramine | Imipramine | 2-Hydroxylation (to 2-Hydroxyimipramine) | CYP2D6 | nih.gov |

| Imipramine | Desipramine | 2-Hydroxylation (to 2-Hydroxydesipramine) | CYP2D6 | nih.gov |

| 2-Hydroxyimipramine | Imipramine | N-Demethylation (to Desipramine) | CYP1A2, CYP2C19, CYP3A4 | nih.gov |

Preclinical Pharmacokinetic Profiles

Preclinical studies reveal that imipramine is characterized by rapid and extensive metabolism, a high clearance rate (0.8-1.5 L/min), and a significant first-pass elimination effect (30-70%) following oral administration. nih.gov Less than 5% of a dose is typically eliminated unchanged. clinpgx.org The drug is lipophilic, leading to a large apparent volume of distribution, estimated to be between 10-20 L/kg or 650-1100 L. nih.govdrugbank.com Imipramine is approximately 86% bound to plasma proteins. kentpharma.co.uk

The elimination half-life is in the range of 6-20 hours. nih.goviiab.me In rats, biliary and urinary excretion of the unchanged parent compound are negligible compared to the metabolic clearance. nih.gov The pharmacokinetic profile shows considerable inter-individual variability, which is largely attributed to genetic polymorphisms in metabolic enzymes, particularly CYP2D6 and CYP2C19. nih.govnih.gov In animal models, chronic administration of imipramine has been shown to affect the expression and activity of various CYP enzymes. For example, in rats, chronic treatment increased the expression and activity of CYP2B. nih.gov

Absorption and Distribution Characteristics in Animal Models

Animal models have been fundamental in characterizing the absorption and distribution of imipramine. These studies provide a crucial window into how the compound behaves in a biological system before human trials.

Imipramine is known to be extensively bound to plasma proteins, a characteristic that significantly influences its distribution and availability to target tissues. In rats, imipramine demonstrates high affinity for various plasma proteins, including albumin, alpha 1-acid glycoprotein (B1211001) (AAG), and lipoproteins. nih.govnih.gov It also binds to erythrocytes. nih.gov The binding to lipoproteins has been observed to be even more pronounced in subjects with hyperlipoproteinemia, indicating a correlation with plasma cholesterol and triglyceride levels. nih.gov

Research using equilibrium dialysis has shown that the binding of imipramine to liver microsomes is remarkably consistent across different species. Studies have reported that the binding characteristics in rat, dog, and monkey liver microsomes are almost identical to those observed in human liver microsomes. researchgate.net This cross-species similarity is valuable for extrapolating metabolic data from animal models to humans. The unbound fraction of imipramine in liver microsomes (fu(mic)), a critical parameter for predicting hepatic clearance, has been determined to be 0.16 at a microsomal protein concentration of 1.0 mg/mL. researchgate.net

Interactive Data Table: Plasma and Microsomal Protein Binding of Imipramine

| Species | Matrix | Percent Bound | Unbound Fraction (fu) | Key Binding Proteins |

| Rat | Plasma | Highly Bound nih.gov | - | Albumin, α1-Acid Glycoprotein, Lipoproteins nih.gov |

| Dog | Liver Microsomes | Similar to Human researchgate.net | 0.16 (fu(mic)) researchgate.net | - |

| Monkey | Liver Microsomes | Similar to Human researchgate.net | 0.16 (fu(mic)) researchgate.net | - |

| Human | Plasma | Highly Bound nih.gov | - | Albumin, α1-Acid Glycoprotein, Lipoproteins nih.govnih.gov |

| Human | Liver Microsomes | - | 0.16 (fu(mic)) researchgate.net | - |

Note: "Highly Bound" indicates a qualitative description from the cited source. Specific quantitative percentages for plasma binding in these animal models were not available in the reviewed literature.

In Vitro to In Vivo Extrapolation Approaches for Clearance Prediction

In vitro to in vivo extrapolation (IVIVE) is a key methodology in drug development that uses data from in vitro experiments to predict the pharmacokinetic properties of a compound in a living organism. For imipramine, IVIVE focuses on predicting its clearance, primarily through hepatic metabolism.

The foundation of IVIVE for hepatic clearance lies in determining the intrinsic clearance (CLint) in in vitro systems, such as liver microsomes. The intrinsic clearance represents the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.

A comparative study on the metabolic stability of imipramine in liver microsomes from different species provides essential in vitro data for IVIVE. nih.govresearchgate.net The study determined the intrinsic clearance of imipramine in human, Wistar rat, CD1 mouse, and male beagle dog liver microsomes. nih.govresearchgate.net These values are critical for scaling up to predict in vivo hepatic clearance.

The process of IVIVE involves several key parameters, including:

In vitro intrinsic clearance (CLint,in vitro): Determined from the rate of disappearance of the drug in a microsomal incubation.

Microsomal protein per gram of liver (MPPGL): A physiological parameter that varies between species.

Liver weight: Another species-specific physiological parameter.

Fraction unbound in plasma (fu,p): The fraction of the drug that is not bound to plasma proteins and is available for hepatic uptake and metabolism.

Fraction unbound in the microsomal incubation (fu,mic): The fraction of the drug not bound to the microsomes themselves, which is available to the metabolic enzymes. researchgate.net

The unbound intrinsic clearance (CLint,u) is calculated by correcting the in vitro intrinsic clearance for the fraction unbound in the incubation (CLint,u = CLint,in vitro / fu,mic). This unbound clearance is then scaled to the whole liver to predict the in vivo intrinsic clearance. Various models, such as the well-stirred model, are then used to predict the in vivo hepatic clearance, taking into account liver blood flow and the fraction of unbound drug in the blood.

Interactive Data Table: In Vitro Intrinsic Clearance of Imipramine in Liver Microsomes

| Species | In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Human | Data available nih.govresearchgate.net |

| Wistar Rat | Data available nih.govresearchgate.net |

| CD1 Mouse | Data available nih.govresearchgate.net |

| Male Beagle Dog | Data available nih.govresearchgate.net |

Note: Specific numerical values for intrinsic clearance were part of a broader dataset in the cited sources and are noted as "Data available" to indicate their existence in the referenced literature.

Structure Activity Relationships and Analog Development

Molecular Features Governing Neurotransmitter Transporter Selectivity

Imipramine (B1671792) primarily exerts its antidepressant effects by modulating the levels of key neurotransmitters, namely serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), in the synaptic cleft. Its efficacy is largely attributed to its potent inhibition of the reuptake of these monoamines by their respective transporters.

Serotonin Transporter (SERT): Imipramine exhibits high affinity and potent inhibition of the serotonin transporter. As a tertiary amine TCA, it is a more effective inhibitor of serotonin reuptake compared to secondary amine TCAs like desipramine (B1205290). Studies suggest that imipramine binds to a primary high-affinity binding site (S1) on SERT, and potentially a secondary site (S2), with its tricyclic ring system interacting within the transporter's binding pocket and its side chain engaging with specific residues. wikipedia.orgnih.govdrugbank.comnih.govau.dknih.govnih.govebi.ac.ukresearchgate.netsigmaaldrich.com

Norepinephrine Transporter (NET): Imipramine also strongly inhibits the reuptake of norepinephrine. However, its affinity for NET is generally lower than for SERT. Its active metabolite, desipramine (a secondary amine), demonstrates a higher affinity for NET than imipramine itself. wikipedia.orgdrugbank.comsigmaaldrich.com

Dopamine (B1211576) Transporter (DAT): Imipramine has little to no appreciable affinity for the dopamine transporter, indicating a significant degree of selectivity for SERT and NET over DAT. wikipedia.orgchemicalbook.com

Table 1: Neurotransmitter Transporter Affinity/Selectivity of Imipramine

| Transporter | Imipramine Affinity/Potency | Selectivity Notes |

| Serotonin Transporter (SERT) | High affinity, potent inhibitor (Ki ≈ 7.7 nM) sigmaaldrich.com | Tertiary amine TCAs are more potent SERT inhibitors than secondary amines. wikipedia.orgnih.govdrugbank.com |

| Norepinephrine Transporter (NET) | Strong inhibitor, lower affinity than SERT (Ki ≈ 67 nM) sigmaaldrich.com | Desipramine has higher affinity for NET than imipramine. wikipedia.org |

| Dopamine Transporter (DAT) | Little to no appreciable affinity (Ki > 8,500 nM) wikipedia.org | Imipramine and desipramine have no appreciable affinity for DAT. wikipedia.orgchemicalbook.com |

Structural Determinants of Receptor Binding Affinity

Beyond its primary action on monoamine transporters, imipramine interacts with various other receptors, contributing to its broader pharmacological profile and potential side effects. The structural features of imipramine are key to its affinity for these receptors.

Histamine (B1213489) H1 Receptors: Imipramine acts as an antagonist at histamine H1 receptors, with a reported binding affinity (Kd) of approximately 37 nM. wikipedia.orgnih.govdrugbank.comcaymanchem.comcaymanchem.com

Muscarinic Acetylcholine (B1216132) Receptors: It exhibits antimuscarinic activity, functioning as a relative antagonist of muscarinic acetylcholine receptors, with a binding affinity (Kd) of around 46 nM for the M1 subtype. wikipedia.orgnih.govdrugbank.comcaymanchem.com

α1-Adrenergic Receptors: Imipramine also blocks α1-adrenergic receptors, with a binding affinity (Kd) of approximately 32 nM. nih.govdrugbank.comcaymanchem.comcaymanchem.com

Sigma Receptors: While present, imipramine's activity at sigma receptors is weak, with a Ki value of 520 nM. wikipedia.org

These interactions with non-monoamine targets are responsible for some of the characteristic side effects associated with TCAs, such as sedation, dry mouth, and constipation. However, imipramine generally displays less pronounced anticholinergic and sedative effects compared to some other tertiary amine TCAs like amitriptyline (B1667244) and clomipramine. nih.govdrugbank.com

Table 2: Receptor Binding Affinity of Imipramine

| Receptor | Imipramine Binding Affinity (Kd) | Pharmacological Action |

| Histamine H1 Receptor | 37 nM caymanchem.comcaymanchem.com | Antagonist |

| Muscarinic Acetylcholine Receptor (M1) | 46 nM caymanchem.comcaymanchem.com | Antagonist |

| α1-Adrenergic Receptor | 32 nM caymanchem.comcaymanchem.com | Blocker |

Design and Synthesis of Imipramine Analogs with Modified Pharmacological Profiles

The exploration of imipramine analogs has been a significant area of research aimed at refining its therapeutic efficacy and selectivity. By systematically modifying the imipramine scaffold, researchers have developed compounds with altered transporter affinities and improved selectivity profiles.

Substituted Dibenzazepines: Synthesis of novel imipramine analogs, often involving modifications to the dibenzazepine (B1670418) ring system or the propyl side chain, has yielded compounds with enhanced or altered pharmacological activities. For instance, studies have synthesized twelve novel imipramine analogs, some of which demonstrated higher bioactivities than the parent compound. sioc-journal.cnresearchgate.net

Palladium-Catalyzed Synthesis: A palladium-catalyzed amination/cyclization approach has been employed to synthesize 3,7-difunctionalized imipramine analogs. Notably, 3,7-dimethyl-imipramine showed potency against the human serotonin transporter (hSERT) comparable to imipramine, alongside an increased selectivity for hSERT over the human norepinephrine transporter (hNET). au.dknih.gov Further modifications, such as in 3,7-dihydroxymethyl imipramine, resulted in even greater selectivity for hSERT over hNET, achieving a 167-fold selectivity and a significant gain compared to imipramine. nih.gov

Exploration of Secondary Binding Sites: Research has also focused on synthesizing 3-position coupled imipramine ligands to investigate potential secondary binding sites (S2) on SERT. These studies suggest that shorter linker lengths in these bivalent ligands correlate with higher potency, potentially by occupying both S1 and S2 sites simultaneously. nih.govau.dkebi.ac.uk

Table 3: Selected Imipramine Analogs and their SERT/NET Selectivity

| Analog Compound | SERT Potency (Relative to Imipramine) | Selectivity (SERT vs. NET) |

| Imipramine | 1.0x | Higher affinity for SERT than NET |

| 3,7-Dimethyl-imipramine | ≥ 1.0x | Increased selectivity for SERT over NET |

| 3,7-Dihydroxymethyl imipramine | N/A | 167-fold selectivity for SERT over NET (120-fold gain over imipramine) nih.gov |

Novel Compound Formulations (e.g., Imipramine-Magnesium Complexes)

Innovations in formulation aim to enhance the therapeutic utility of imipramine. One such development is the creation of an imipramine-magnesium (IMI-Mg) complex.

Imipramine-Magnesium Complex: This novel complex has demonstrated antidepressant-like activity in preclinical models, specifically in the forced swim test (FST) and tail suspension test (TST) in mice. mdpi.comnih.govresearchgate.netresearchgate.net The IMI-Mg complex, administered at doses of 5, 10, and 20 mg/kg, significantly reduced immobility time, indicating a reduction in behavioral despair. mdpi.com Its efficacy was found to be comparable to that of imipramine and magnesium when administered individually at their effective doses. mdpi.comnih.govresearchgate.net Importantly, the IMI-Mg complex did not affect spontaneous locomotor activity at the tested doses, suggesting a potential for improved tolerability or a different pharmacokinetic profile compared to imipramine alone at higher doses. mdpi.com Research is ongoing to further elucidate the mechanisms and benefits of such complex formulations.

Table 4: Imipramine-Magnesium Complex vs. Imipramine/Magnesium Alone in Behavioral Tests (Forced Swim Test - FST)

| Treatment Group | Effect on Immobility Time (FST) | Locomotor Activity |

| Saline Control | No reduction | Normal |

| Imipramine (15 mg/kg) | Reduction | Normal |

| Imipramine (30 mg/kg) | Significant reduction | Reduced |

| Magnesium (10 mg/kg) | No significant reduction | Normal |

| Magnesium (20 mg/kg) | Reduction | Normal |

| Imipramine (15 mg/kg) + Magnesium (10 mg/kg) | Significant reduction | Normal |

| IMI-Mg Complex (5 mg/kg) | Significant reduction | Normal |

| IMI-Mg Complex (10 mg/kg) | Significant reduction | Normal |

| IMI-Mg Complex (20 mg/kg) | Significant reduction | Normal |

Note: Data in Table 4 is illustrative based on findings in mdpi.com and describes the general observed effects on immobility time and locomotor activity.

The maleate (B1232345) salt of imipramine is also recognized, primarily in the context of stable-labeled internal standards used for analytical quantification in forensic and clinical toxicology. lipomed-usa.comcerilliant.com

Compound Name Table:

Imipramine

Imipramine maleate

Desipramine

Amitriptyline

Clomipramine

Trimipramine

Lofepramine

Tricyclic Antidepressant (TCA)

Imipramine-D3.maleate

Advanced Research Methodologies and Analytical Techniques

Chromatographic Separations and Quantitation

Chromatography is a cornerstone for the analysis of imipramine (B1671792), providing the high resolving power necessary to separate the parent compound from its metabolites, impurities, or other components in a mixture.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a widely employed technique for the determination of imipramine. These methods are valued for their simplicity, specificity, and reliability. ijper.org A common approach involves using a C18 column, which provides a nonpolar stationary phase for the separation of imipramine, a moderately polar compound. ijper.orgnih.gov

The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier, most commonly acetonitrile (B52724). ijper.orgnih.govmui.ac.ir Adjusting the pH of the buffer, often to an acidic pH around 3.2-3.5, is crucial for achieving good peak shape and retention. ijper.orgnih.gov Detection is frequently performed using an ultraviolet (UV) detector, with wavelengths set around 220 nm, 243 nm, or 254 nm for optimal absorbance. ijper.orgresearchgate.netpramanaresearch.org

Method development often focuses on optimizing parameters such as mobile phase composition, flow rate, and pH to achieve efficient separation and sensitive detection. For instance, a simple, rapid, and sensitive HPLC method with UV detection was developed for the quantitation of imipramine in human plasma. nih.govresearchgate.net This method utilized a µ-Bondapak C18 column with a mobile phase of sodium hydrogen phosphate solution (0.01 M) and acetonitrile (60/40 v/v) at a pH of 3.5. nih.govnih.govmui.ac.ir The flow rate was maintained at 1.5 ml/min, resulting in a retention time of 4.3 minutes for imipramine. nih.govmui.ac.irresearchgate.net Such methods can achieve a limit of quantitation (LOQ) as low as 3 ng/ml in plasma, demonstrating their suitability for bioequivalence and pharmacokinetic studies. nih.govnih.gov

Validation studies for these HPLC methods confirm their performance characteristics, including linearity, precision, accuracy, and robustness, in accordance with ICH guidelines. ijper.orgpharmacophorejournal.com Linearity is typically established over a concentration range relevant to the application, for example, 3-40 ng/ml for plasma analysis or 2-12 µg/ml for bulk drug analysis. mui.ac.irpharmacophorejournal.com

Table 1: Examples of Developed RP-HPLC Methods for Imipramine Analysis

| Parameter | Method 1 nih.govmui.ac.ir | Method 2 ijper.org | Method 3 researchgate.net |

|---|---|---|---|

| Column | µ-Bondapak C18 | Inertsil ODS-3 C18 | Chromosil C18 |

| Mobile Phase | 0.01 M Sodium Hydrogen Phosphate / Acetonitrile (60/40 v/v) | 0.1% Orthophosphoric Acid (pH 3.2) and Acetonitrile (gradient) | Methanol / Water / 0.1M Sodium Acetate (30:50:20 v/v/v) |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection (UV) | Not Specified | 220 nm | 243 nm |

| Retention Time | 4.3 min | Not Specified | 3.33 min |

| Application | Human Plasma | Bulk Drug (API) | Pharmaceutical Formulations |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful alternative for the analysis of imipramine and its metabolites, particularly in complex biological matrices like plasma and urine. mdpi.comencyclopedia.pub This technique combines the high-resolution separation capabilities of GC with the highly specific and sensitive detection of MS. encyclopedia.pub

For successful GC analysis, the volatility and thermal stability of the analytes are critical. Since secondary amine tricyclic antidepressants like desipramine (B1205290) (a major metabolite of imipramine) are not ideal for direct GC analysis, a derivatization step is often required. researchgate.net Common derivatization agents include N-methyl-bis-trifluoroacetamide or trifluoroacetylimidazole, which convert the analytes into more volatile and thermally stable derivatives. mdpi.comnih.gov For example, desipramine can be converted into its pentafluoropropionyl derivative for improved chromatographic performance. nih.gov

Sample preparation typically involves liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix. mdpi.comnih.gov The analytes are extracted under basic pH conditions into an organic solvent such as a mixture of n-heptane and isoamyl alcohol. nih.gov Deuterated analogues of imipramine and its metabolites are frequently used as internal standards to ensure accurate quantification. nih.govnih.gov

In GC-MS analysis, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode. nih.gov This enhances sensitivity and specificity by monitoring only characteristic ions of the target analytes. For instance, in one method, imipramine was detected by monitoring the ion at m/z 234, while its derivatized metabolite, desipramine, was monitored at m/z 412. nih.gov

Table 2: GC-MS Method Parameters for Imipramine and Metabolite Analysis

| Parameter | Finding nih.gov | Finding nih.gov |

|---|---|---|

| Analytes | Imipramine (IMI), Desipramine (DIMI) | Hydroxy metabolites of IMI and DIMI |

| Matrix | Human Plasma | Plasma |

| Sample Preparation | Liquid-liquid extraction (n-heptane-isoamyl alcohol) | Liquid-liquid extraction (ethyl acetate, then hexane-isopropanol) |

| Derivatization | Pentafluoropropionyl derivatives (for DIMI) | Trifluoroacetyl derivatives |

| Internal Standards | D4-Imipramine, D4-Desipramine | Deuterated analogues |

| Detection Mode | Mass Selective Detector (GC-MS) | Selected Ion-Monitoring (GC-MS) |

Liquid Chromatography-Mass Spectrometry (LC-MS), and its more advanced tandem mass spectrometry (LC-MS/MS) version, has become the method of choice for the sensitive and specific quantification of imipramine and its metabolites in biological fluids. nih.gov The technique offers significant advantages over LC-UV and GC-MS, including minimal sample preparation, high throughput, and superior sensitivity. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole-Time-of-Flight Mass Spectrometer (Q-TOF-MS) provides a rapid and sensitive method for this purpose. nih.gov A simple protein precipitation step, often using acetonitrile, is typically sufficient for sample preparation from serum or plasma. nih.gov Chromatographic separation is achieved on a C18 column using a gradient elution with a mobile phase containing acetonitrile and an aqueous solution with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization. nih.gov

LC-MS/MS methods are highly specific, allowing for the simultaneous determination of imipramine and its key metabolites, such as desipramine, 2-hydroxyimipramine (B23145), and 2-hydroxydesipramine (B23142). nih.govresearchgate.net The mass spectrometer can identify these compounds based on their unique precursor-to-product ion transitions. For example, one study identified hydroxylated imipramine (M1) by its protonated molecule [M+H]+ at m/z 297 and its fragment ions, while desipramine (M2) was identified by its [M+H]+ at m/z 267. researchgate.net The high sensitivity of these methods allows for low limits of quantification, often in the range of 1.0-5.0 ng/mL. nih.govolemiss.edu

Table 3: LC-MS Based Methods for Imipramine Metabolite Analysis

| Technique | Sample Preparation | Analytes Detected | Key Findings |

|---|---|---|---|

| UHPLC-Q-TOF-MS nih.gov | Protein precipitation with acetonitrile | Imipramine, Desipramine | LOQ of 5.0 ng/mL for both analytes; analysis time <20 min. |

| LC-MS/MS olemiss.edu | Not specified | Amitriptyline (B1667244), Nortriptyline, Imipramine, Desipramine | LOD and LOQ of 1.0 ng/mL; validated for human plasma. |

| LC-MS/MS researchgate.net | Incubation with CYPOR, CYPb5, and CYP2D6.1 | Hydroxyl-imipramine, Desipramine | Identified metabolites based on MS/MS fragmentation patterns. |

| SPE-LC-MS/MS wa.gov | Solid-phase extraction (SPE) | Imipramine, Desipramine, and other TCAs | Confirmation method for various biological specimens. |

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for elucidating the molecular structure of imipramine maleate (B1232345) and studying its interactions with other molecules.

UV-Visible spectrophotometry can be utilized to study the formation of molecular charge-transfer (CT) complexes between imipramine and various electron-accepting compounds (π-acceptors). mdpi.comresearchgate.net Imipramine, possessing electron-donating nitrogen atoms, can interact with π-acceptors like p-chloranilic acid (pCA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form intensely colored complexes. mdpi.com

These CT complexes exhibit strong absorption bands in the visible region of the electromagnetic spectrum, separate from the absorption maxima of the individual components in the UV region. researchgate.net For example, the complex between imipramine and chloranilic acid shows a maximum absorption band at 526 nm. researchgate.net The formation of these complexes can be leveraged for the quantitative analysis of imipramine in pharmaceutical formulations. mdpi.comresearchgate.net

Studies have established that the stoichiometry of these complexes is consistently a 1:1 ratio between the drug (donor) and the acceptor, as determined by Job's method of continuous variation. mdpi.comresearchgate.net Furthermore, various spectroscopic and thermodynamic parameters, such as molar absorptivity (ε), association constants (K), and Gibbs free energy change (ΔG°), can be calculated to characterize the stability and nature of the complex. mdpi.comresearchgate.net For the imipramine-chloranilic acid complex, the enthalpy change (ΔH°) was determined to be -2.902 Kcal, indicating that the complex is more stable at lower temperatures. researchgate.net